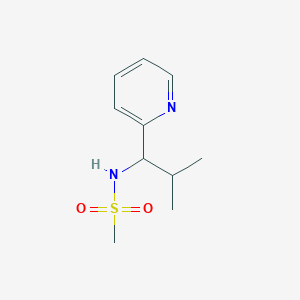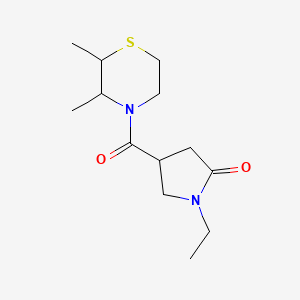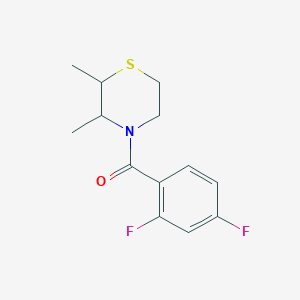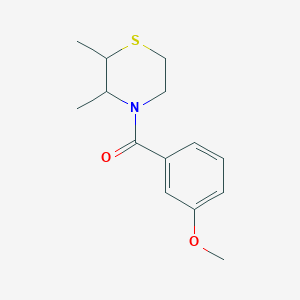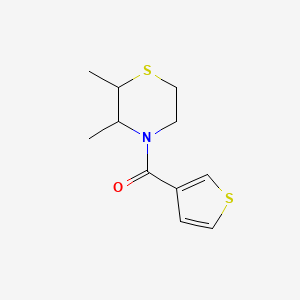
(2,3-Dimethylthiomorpholin-4-yl)-thiophen-3-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dimethylthiomorpholin-4-yl)-thiophen-3-ylmethanone, also known as DTMT, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DTMT belongs to the family of thioether compounds and has a unique molecular structure that makes it an interesting candidate for various applications in the field of medicine and chemistry.
Mecanismo De Acción
(2,3-Dimethylthiomorpholin-4-yl)-thiophen-3-ylmethanone exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of diseases. For instance, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in the invasion and metastasis of cancer cells. This compound also inhibits the activity of nuclear factor kappa B (NF-κB), a protein that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth and progression. This compound also reduces the production of reactive oxygen species (ROS), which are harmful molecules that can cause oxidative damage to cells and tissues. Additionally, this compound has been shown to modulate the expression of various genes involved in inflammation and immune response, leading to a reduction in inflammation and improved immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2,3-Dimethylthiomorpholin-4-yl)-thiophen-3-ylmethanone has several advantages as a therapeutic agent, including its high potency, selectivity, and low toxicity. However, there are also some limitations associated with its use in lab experiments. For instance, the synthesis of this compound is a complex and time-consuming process that requires specialized equipment and expertise. Additionally, the high cost of this compound may limit its use in large-scale experiments.
Direcciones Futuras
There are several potential future directions for the use of (2,3-Dimethylthiomorpholin-4-yl)-thiophen-3-ylmethanone in scientific research. One area of interest is the development of this compound-based drug delivery systems that can target specific cells or tissues in the body. Another potential application of this compound is in the development of combination therapies that can enhance its therapeutic effects. Additionally, further studies are needed to explore the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.
In conclusion, this compound is a promising compound that has shown potential as a therapeutic agent in scientific research. Its unique molecular structure and mechanism of action make it an interesting candidate for various applications in the field of medicine and chemistry. Further studies are needed to explore its full potential and develop new strategies for its use in the treatment of diseases.
Métodos De Síntesis
(2,3-Dimethylthiomorpholin-4-yl)-thiophen-3-ylmethanone can be synthesized through a multistep process that involves the reaction of 2,3-dimethylthiomorpholine with 3-bromothiophene-2-carbaldehyde. The reaction is carried out under controlled conditions, and the resulting product is then purified using chromatography techniques. The synthesis of this compound is a complex process that requires skilled personnel and specialized equipment.
Aplicaciones Científicas De Investigación
(2,3-Dimethylthiomorpholin-4-yl)-thiophen-3-ylmethanone has been extensively studied for its potential use in the treatment of various diseases. Several research studies have reported the anti-cancer activity of this compound against different types of cancer cells, including breast, lung, and colon cancer. This compound has also been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
Propiedades
IUPAC Name |
(2,3-dimethylthiomorpholin-4-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS2/c1-8-9(2)15-6-4-12(8)11(13)10-3-5-14-7-10/h3,5,7-9H,4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJVJNCMOWJSRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(SCCN1C(=O)C2=CSC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7593972.png)
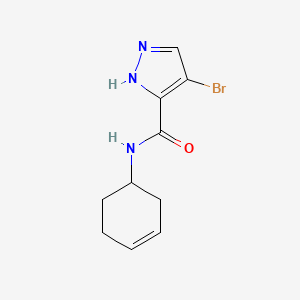
![2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593988.png)
![5-Fluoro-2-[(4-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7593994.png)
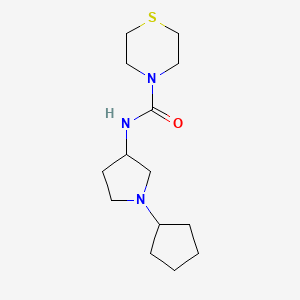
![1-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-3-[(3-ethyl-1H-pyrazol-5-yl)methyl]urea](/img/structure/B7594003.png)
![N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide](/img/structure/B7594007.png)
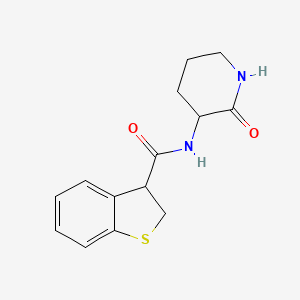
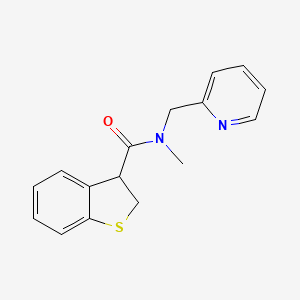
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide](/img/structure/B7594025.png)
